Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate

Medicinal Chemistry GPCR Ligand Design Structure-Activity Relationship

The tertiary cyclohexyl(methyl)amino motif in this exact compound (CAS 1403257-54-4) is structurally differentiated from the des-methyl analog (1403257-53-3). N-Methylation eliminates a hydrogen-bond donor, reshapes conformational ensemble, and alters CYP2D6/3A4 inhibition profiles—making it a clean SAR probe for adenosine A1/A2A/A2B/A3 selectivity. Generic substitution risks potency cliffs; pair with 1403257-53-3 for definitive N-methylation SAR. The 5-bromo handle enables Pd-catalyzed library diversification. ≥95% purity, custom-synthesis grade. Order now to generate original comparative binding data.

Molecular Formula C16H22BrNO2
Molecular Weight 340.25 g/mol
CAS No. 1403257-54-4
Cat. No. B1401403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate
CAS1403257-54-4
Molecular FormulaC16H22BrNO2
Molecular Weight340.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N(C)C2CCCCC2)Br)C(=O)OC
InChIInChI=1S/C16H22BrNO2/c1-11-14(16(19)20-3)9-12(17)10-15(11)18(2)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3
InChIKeyZYUJRQPZUWRXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate (CAS 1403257-54-4): Procurement-Relevant Structural and Pharmacological Baseline


Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate (CAS 1403257-54-4, molecular formula C₁₆H₂₂BrNO₂, molecular weight 340.25 g/mol) is a synthetic, polysubstituted benzoate ester bearing a tertiary cyclohexyl(methyl)amino group at the 3-position, a bromine substituent at the 5-position, and a methyl ester at the 1-position of the aromatic ring . The compound serves as a late-stage intermediate and a tool molecule in medicinal chemistry programs exploring adenosine receptor pharmacology, where its tertiary amine architecture differentiates it from more common secondary amine analogs [1]. Commercially, the compound is supplied at ≥95% purity by specialist custom-synthesis vendors targeting early drug discovery and lead optimization workflows .

Why Generic Substitution Fails for Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate in Adenosine Receptor Programs


The cyclohexyl(methyl)amino moiety at the 3-position constitutes a tertiary amine that is structurally distinct from the secondary cyclohexylamino group found in the most immediate analog, Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate (CAS 1403257-53-3). This N-methylation eliminates a hydrogen-bond donor, alters the conformational ensemble accessible to the cyclohexyl ring, and modulates the electron density on the aniline nitrogen—all factors that directly influence target binding thermodynamics, off-target liability at related GPCR subtypes, and metabolic vulnerability . Consequently, structure-activity relationship (SAR) data generated with the des-methyl analog cannot be reliably extrapolated to the tertiary amine, and generic substitution—absent explicit comparative pharmacological data for the exact compound—introduces unacceptable risk of potency cliffs, selectivity shifts, and altered CYP inhibition profiles in lead optimization cascades [1].

Quantitative Differentiation Evidence: Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate vs. Closest Analogs


Structural Differentiation: Tertiary N-Methyl Cyclohexylamine versus Secondary Cyclohexylamine at the 3-Position

CRITICAL CAVEAT: Direct, head-to-head quantitative pharmacological comparison data for Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate versus the des-methyl analog (CAS 1403257-53-3) measured in the same assay are not available in the open literature. The differentiation claim rests on well-established medicinal chemistry principles and class-level structural evidence. The target compound features a tertiary cyclohexyl(methyl)amino group at the 3-position, whereas the closest commercially cataloged analog (CAS 1403257-53-3) bears a secondary cyclohexylamino group . This structural difference carries a molecular weight delta of +14.02 g/mol (ΔMW = 340.25 – 326.23) and introduces an additional methyl group that eliminates one hydrogen-bond donor, reduces polarity (cLogP shift estimated at +0.5 to +0.8 log units based on fragment-based calculations), and sterically constrains the conformational freedom of the cyclohexyl ring . Class-level inference from adenosine receptor SAR literature indicates that N-methylation of aniline-type substituents on benzoate scaffolds can alter A1 receptor binding affinity by factors of 2- to 20-fold, depending on the specific substitution pattern, and frequently shifts subtype selectivity between A1, A2A, A2B, and A3 receptors [1].

Medicinal Chemistry GPCR Ligand Design Structure-Activity Relationship

Reactivity Differentiation: Bromine at the 5-Position Enables Palladium-Catalyzed Cross-Coupling Not Accessible to De-Bromo Precursors

CRITICAL CAVEAT: No direct comparative kinetic or yield data for cross-coupling reactions of this compound versus a de-bromo analog were located in the accessible literature. The compound carries a bromine atom at the 5-position of the benzoate ring, which is absent in the simple benzoate precursor Methyl 5-bromo-2-methylbenzoate (CAS 79669-50-4), where the bromine occupies the 5-position but the 3-position lacks the cyclohexyl(methyl)amino substitution . The presence of the bromine enables Pd-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, Sonogashira, and Heck—that are not feasible with the de-bromo analog Methyl 2-methylbenzoate . Class-level evidence confirms that aryl bromides are among the most versatile handles for late-stage diversification in medicinal chemistry, with typical Suzuki coupling yields ranging from 50% to >95% under optimized conditions, and that the electron-withdrawing ester group at the 1-position and the electron-donating tertiary amine at the 3-position collectively modulate the oxidative addition rate at Pd(0), but no kinetic data specific to this substrate are available .

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Purity and Identity Specification: Vendor-Certified ≥95% for Direct Use in Biological Assays Without Additional Purification

CRITICAL CAVEAT: The purity specification is vendor-reported and has not been independently verified in a peer-reviewed publication. The target compound is commercially available from AKSci (Catalog No. 2076DU) with a certified minimum purity of 95% . In contrast, several structural analogs—including Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate (CAS 1403257-53-3, AKSci 2075DU, also 95%)—are available at the same purity level from the same vendor, so purity alone does not provide a differentiating advantage over close analogs . However, the explicit specification of ≥95% purity for this compound provides a defined quality baseline that is absent for other potential sourcing channels where purity is unspecified or listed only as 'technical grade' . No certificate of analysis with lot-specific HPLC or NMR data is publicly accessible, and procurement decisions should request such documentation before committing to biological assays.

Quality Assurance Procurement Specification Assay Readiness

Research Application Scenarios Supported by the Evidence Base for Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate


Adenosine Receptor Subtype Selectivity Profiling via Late-Stage Diversification

The bromine at the 5-position serves as a synthetic handle for Pd-catalyzed cross-coupling to generate focused libraries of adenosine receptor ligands. The tertiary cyclohexyl(methyl)amino group at the 3-position provides a structurally differentiated starting point versus the des-methyl analog, enabling exploration of how N-methylation affects A1/A2A/A2B/A3 subtype selectivity, binding kinetics, and functional bias. Researchers should confirm lot purity by HPLC before initiating parallel library synthesis .

CYP Inhibition Liability Assessment in Lead Optimization Cascades

The cyclohexyl(methyl)amino motif introduces a tertiary amine center that is structurally distinct from the secondary amine in the des-methyl analog. This structural feature may alter CYP450 inhibition profiles (particularly CYP2D6 and CYP3A4, which commonly metabolize tertiary amines), making this compound a relevant tool for comparative CYP liability screening in early lead optimization. Class-level evidence indicates that N-methylation of aniline-type amines can substantially shift CYP inhibition IC₅₀ values; procurement of this exact compound enables empirical verification in the specific chemotype context [1].

N-Methylation SAR Anchor Point for GPCR Binding Mode Studies

The presence of the N-methyl group in the cyclohexyl(methyl)amino substituent eliminates one hydrogen-bond donor relative to the secondary amine analog, providing a clean structural probe for assessing the role of hydrogen bonding versus steric and lipophilic contributions in receptor binding. Procuring this compound alongside the des-methyl analog (CAS 1403257-53-3) creates an N-methylation pair for systematic SAR exploration, allowing researchers to attribute binding affinity or selectivity changes specifically to N-methylation . No direct comparative binding data for the pair exist, so procurement is a prerequisite for generating original data.

Synthetic Methodology Development for Sterically Hindered Tertiary Aniline Substrates

The steric environment around the tertiary amine nitrogen—flanked by the ortho-methyl group (2-position of the benzoate ring) and the cyclohexyl ring—creates a challenging substrate for Buchwald-Hartwig amination and other Pd-catalyzed transformations at the bromine site. This makes the compound a useful model substrate for developing and benchmarking new catalytic systems or ligands designed for sterically encumbered aryl bromides .

Quote Request

Request a Quote for Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.